2-Chloro-4-hydroxyphenylboronic acid
Overview
Description
2-Chloro-4-hydroxyphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 2-Chloro-4-hydroxyphenylboronic acid generally involves the following steps :- Treating 2-chloro-4-hydroxyphenyl trimethyl borate with alkali, and through hydrolysis, replacing the trimethyl group with a hydroxyl group to obtain 2-chloro-4-hydroxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-hydroxyphenylboronic acid consists of a phenyl ring with a chlorine atom and a hydroxyl group attached to it, and a boronic acid group .Chemical Reactions Analysis
Pinacol boronic esters, such as 2-Chloro-4-hydroxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
2-Chloro-4-hydroxyphenylboronic acid has a molecular weight of 172.38 . It is a solid at room temperature . The boiling point is predicted to be 380.7±52.0 °C , and the density is predicted to be 1.49±0.1 g/cm3 .Scientific Research Applications
Bioorthogonal Coupling Reactions
- Rapid Formation of a Stable Boron-Nitrogen Heterocycle in Dilute, Neutral Aqueous Solution for Bioorthogonal Coupling Reactions: This study by Dilek et al. (2015) highlights the use of boronic acids in forming a stable product, beneficial for protein conjugation and reactions under physiologically compatible conditions (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, & S. Bane, 2015).
Fluorescence Quenching
- Exploring the Mechanism of Fluorescence Quenching in Two Biologically Active Boronic Acid Derivatives Using Stern-Volmer Kinetics: This research by Geethanjali et al. (2015) investigates the fluorescence quenching properties of boronic acid derivatives, with implications for biochemical and analytical applications (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).
Molecularly Imprinted Polymer Particles
- Competitive Assay of 2,4-Dichlorophenoxyacetic Acid Using a Polymer Imprinted with an Electrochemically Active Tracer Closely Related to the Analyte: Schöllhorn et al. (2000) employed a related boronic acid for the analysis of herbicides, demonstrating the utility of boronic acids in environmental monitoring (B. Schöllhorn, Catherine Maurice, Gwénaëlle Flohic, & B. Limoges, 2000).
Synthesis of Pharmaceutical Derivatives
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects: Ikram et al. (2015) report on the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions involving boronic acids, highlighting their role in medicinal chemistry (H. Ikram, N. Rasool, Gulraiz Ahmad, et al., 2015).
Supramolecular Architecture
- Supramolecular Architecture in Some 4-Halophenylboronic Acids: Shimpi et al. (2007) investigated the crystal structures of halophenylboronic acids, including studies relevant to 2-Chloro-4-hydroxyphenylboronic acid, underscoring their importance in crystallography and materials science (M. R. Shimpi, N. Seethalekshmi, & V. Pedireddi, 2007).
Safety And Hazards
2-Chloro-4-hydroxyphenylboronic acid is classified as a warning hazard . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
(2-chloro-4-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQMBXPVAUMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669988 | |
Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxyphenylboronic acid | |
CAS RN |
766549-26-2 | |
Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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